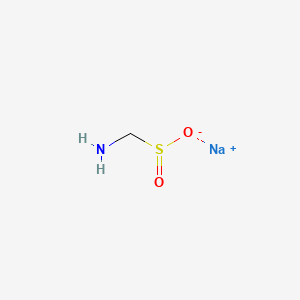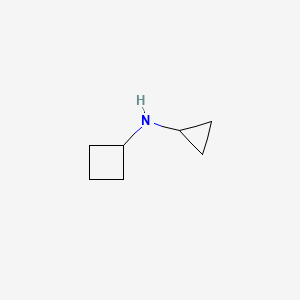
Sodium aminomethanesulphinate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of sodium sulfinates, which includes Sodium aminomethanesulphinate, has been a topic of substantial progress over the last decade. Sodium sulfinates act as versatile building blocks for preparing many valuable organosulfur compounds through S–S, N–S, and C–S bond-forming reactions . An advanced cross-coupling reaction of vinyl sulfonates for the synthesis of sulfonic acid salts and sulfonic acids under mild reaction conditions has also been described .Molecular Structure Analysis
The molecular formula of Sodium aminomethanesulphinate is CH4NNaO2S. The compound has a molecular weight of 117.11 g/mol . The structure of Sodium aminomethanesulphinate is compact, similar to glycine .Physical And Chemical Properties Analysis
Sodium aminomethanesulphinate has a molecular weight of 117.11 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4. Its rotatable bond count is 1. The compound has a topological polar surface area of 85.4 Ų .Wissenschaftliche Forschungsanwendungen
1. Use in Cardiac Resuscitation
Tris(hydroxymethyl)aminomethane (THAM) has been studied as a substitute for sodium bicarbonate in treating metabolic acidosis during cardiac arrest. A study on dogs compared the effectiveness of THAM and sodium bicarbonate in correcting metabolic acidosis induced by cardiac fibrillation. Both THAM and sodium bicarbonate were found to be equally effective in this context (Minuck & Sharma, 1977).
2. Buffering in Metabolic Acidosis
Research on isolated heart models indicates that metabolic acidosis can decrease cardiac muscle force. THAM, due to its ability to diffuse into the intracellular space, has been investigated as an alternative therapeutic drug to sodium bicarbonate for buffering metabolic acidosis. Studies suggest that THAM can improve myocardial performance under acidotic conditions (Sirieix et al., 1997).
3. Role in Emergency Medicine
THAM has been discussed as an alternative to sodium bicarbonate in treating acidosis in critically ill patients, particularly in acute lung injury. As a buffer independent of pulmonary function, THAM may be effective in situations where patients cannot augment their respiratory drive sufficiently (Lu et al., 2016).
4. Influence on Amino Acid Levels
Sodium aminomethanesulphinate, as part of sodium hydrosulfide, has been studied for its effects on amino acid levels in the brain. Research indicates that chronic treatment with sodium hydrosulfide can prevent stress-induced increases in brainstem amino acid levels, suggesting its potential neuroprotective role (Warenycia et al., 1990).
Zukünftige Richtungen
Sodium aminomethanesulphinate has gained significant attention in various areas of research due to its unique chemical properties. It’s expected that future research will continue to explore its potential applications and properties. There are also ongoing studies on related compounds, which may provide further insights into the properties and applications of Sodium aminomethanesulphinate .
Eigenschaften
IUPAC Name |
sodium;aminomethanesulfinate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5NO2S.Na/c2-1-5(3)4;/h1-2H2,(H,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJOYSONZACYNBD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(N)S(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4NNaO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233106 | |
| Record name | Sodium aminomethanesulphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sodium aminomethanesulphinate | |
CAS RN |
84195-73-3 | |
| Record name | Sodium aminomethanesulphinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084195733 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium aminomethanesulphinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium aminomethanesulphinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.866 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















